Phebalosin
Overview
Description
Phebalosin is a coumarin compound that can be isolated from the plant Polygala paniculata . It is known for its biological activity, although it is highly unstable in aqueous solutions . Coumarins are a vast group of natural compounds found in green plants, and they have various bioactivities and applications .
Preparation Methods
Phebalosin can be isolated and purified from the leaves of Murraya exotica L. using a combination of supercritical fluid extraction with carbon dioxide, solvent extraction, and two-step high-speed countercurrent chromatography . The process involves optimizing pressure, temperature, and the volume of entrainer in supercritical fluid extraction, followed by extraction with 80% methanol/water, and finally purification using high-speed countercurrent chromatography .
Chemical Reactions Analysis
Phebalosin undergoes various chemical reactions, including acetalization. For instance, the acetalization reaction of this compound can be performed in dry acetone with the addition of hydrochloric acid and silica gel as a catalyst . The compound also exhibits properties such as a log octanol-water partition coefficient (Log Kow) of 1.15, a boiling point of 383.71°C, and a melting point of 128.66°C . It is classified under acrylates, epoxides, and vinyl/allyl ethers .
Scientific Research Applications
Phebalosin has shown promising antifungal activity against the pathogenic fungus Paracoccidioides brasiliensis . It has been tested against four isolates of this fungus and demonstrated significant antifungal properties . Additionally, this compound and its derivatives have been studied for their potential use in treating paracoccidioidomycosis, a fungal infection .
Mechanism of Action
The mechanism of action of phebalosin involves its antifungal properties. It targets the pathogenic fungus Paracoccidioides brasiliensis, inhibiting its growth and proliferation . The exact molecular targets and pathways involved in this process are still under investigation, but its activity against the fungus suggests it interferes with essential biological processes within the pathogen .
Comparison with Similar Compounds
Phebalosin is similar to other coumarin derivatives such as hainanmurpanin and meranzin, which can also be isolated from the leaves of Murraya exotica L . These compounds share similar extraction and purification methods and exhibit comparable biological activities . this compound’s unique structure and specific antifungal properties against Paracoccidioides brasiliensis distinguish it from other coumarin derivatives .
Properties
IUPAC Name |
7-methoxy-8-[(2R,3R)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3/t13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDNHMHONBWCBV-UKRRQHHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@H](O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215775 | |
Record name | Phebalosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6545-99-9 | |
Record name | Phebalosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006545999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phebalosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHEBALOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57637245VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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